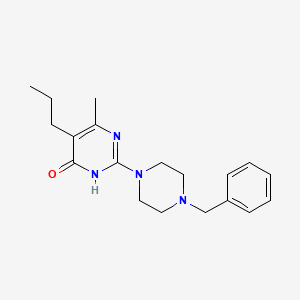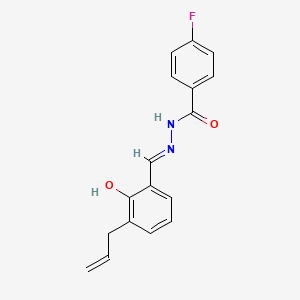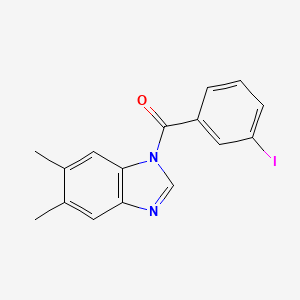![molecular formula C18H22N2O2 B6004158 N-[1-(2-phenylethyl)-3-piperidinyl]-2-furamide](/img/structure/B6004158.png)
N-[1-(2-phenylethyl)-3-piperidinyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-phenylethyl)-3-piperidinyl]-2-furamide, commonly known as fentanyl, is a synthetic opioid that is widely used for pain management and anesthesia. It was first synthesized in 1960 by Paul Janssen and his team at Janssen Pharmaceutica. Since then, fentanyl has been widely used in medical practice due to its high potency and quick onset of action.
Mécanisme D'action
Fentanyl acts on the mu-opioid receptors in the brain and spinal cord to produce its analgesic effects. It also has activity at the delta and kappa opioid receptors. Fentanyl binds to these receptors and activates them, leading to a decrease in the perception of pain.
Biochemical and Physiological Effects:
Fentanyl has a number of biochemical and physiological effects on the body. It can cause respiratory depression, sedation, and hypotension. It also has a high potential for abuse and dependence, and can cause withdrawal symptoms when use is discontinued.
Avantages Et Limitations Des Expériences En Laboratoire
Fentanyl has a number of advantages for use in laboratory experiments. It is highly potent and has a quick onset of action, making it useful for studying the effects of opioids on the body. However, its potential for abuse and dependence makes it important to use caution when working with this compound.
Orientations Futures
There are a number of future directions for research on fentanyl. One area of interest is the development of new opioids that are less addictive and have fewer side effects. Another area of research is the investigation of fentanyl's potential as an antidepressant and anti-inflammatory agent. Additionally, there is ongoing research into the mechanisms of opioid addiction and the development of new treatments for opioid use disorder.
Méthodes De Synthèse
The synthesis of fentanyl involves the reaction of 1-(2-phenylethyl)piperidin-4-ol with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction produces N-[1-(2-phenylethyl)-3-piperidinyl]-2-furamide, which is then purified and isolated through a series of chemical reactions.
Applications De Recherche Scientifique
Fentanyl has been extensively studied for its use in pain management and anesthesia. It is commonly used in surgical procedures and for the management of chronic pain. In addition, fentanyl has been used in research studies to investigate its potential as an antidepressant and anti-inflammatory agent.
Propriétés
IUPAC Name |
N-[1-(2-phenylethyl)piperidin-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-18(17-9-5-13-22-17)19-16-8-4-11-20(14-16)12-10-15-6-2-1-3-7-15/h1-3,5-7,9,13,16H,4,8,10-12,14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFSVTXQEJTPFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC=CC=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-phenylethyl)-3-piperidinyl]-2-furamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-phenyl-2-{3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B6004076.png)
![7-(6-phenoxy-1,3-benzothiazol-2-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6004089.png)
![methyl 5-ethyl-2-{[(3-methyl-1-piperidinyl)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B6004092.png)
![1-(3,4-dimethoxyphenyl)-2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanone hydrobromide](/img/structure/B6004096.png)
![6-[(4-acetyl-1-piperazinyl)carbonyl]-1-benzyl-1H-indole](/img/structure/B6004099.png)
![1-(cyclopentylacetyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6004107.png)
![4-benzyl-1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]piperidine](/img/structure/B6004109.png)

![5-methoxy-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-2-furamide](/img/structure/B6004118.png)
![1-(3-chlorobenzyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6004127.png)
![N-[(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6004134.png)


![N-(4-fluoro-2-methylphenyl)-1-(1-{[(4-fluoro-2-methylphenyl)amino]carbonyl}propyl)-1H-pyrazole-3-carboxamide](/img/structure/B6004164.png)